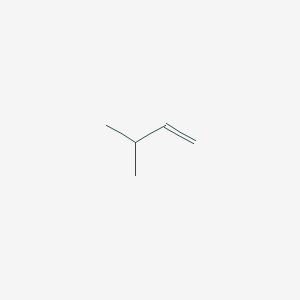

3-Methyl-1-butene

Cat. No. B165623

Key on ui cas rn:

563-45-1

M. Wt: 70.13 g/mol

InChI Key: YHQXBTXEYZIYOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05382742

Procedure details

The crystalline material of this invention can be used to catalyze a wide variety of chemical conversion processes including many of present commercial/industrial importance. Specific examples of chemical conversion processes which are effectively catalyzed by the crystalline material of this invention, by itself or in combination with one or more other catalytically active substances including other crystalline catalysts, include the following: cracking hydrocarbons with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere (bar) to about 30 atmospheres and a weight hourly space velocity of from about 0.1 to about 20; dehydrogenating hydrocarbon compounds with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 10 atmospheres and a weight hourly space velocity of from about 0.1 to about 20: converting paraffins to aromatics with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting olefins to aromatics, e.g., benzene, toluene and xylenes, with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting alcohols, e.g., methanol, or ethers, e.g., dimethylether, or mixtures thereof to hydrocarbons including aromatics with reaction conditions including a temperature of from about 300° C. to about 550° C., more preferably from about 370° C. to about 500° C., a pressure of from about 0.01 psi to about 2000 psi, more preferably from about 0.1 psi to about 500 psi, and a liquid hourly space velocity of from about 0.5 to about 100; isomerizing xylene feedstock components with reaction conditions including a temperature of from about 230° C. to about 510° C., a pressure of from about 3 atmospheres to about 35 atmospheres, a weight hourly space velocity of from about 0.1 to about 200 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 100; disproportionating toluene with reaction conditions including a temperature of from about 200° C. to about 760° C., a pressure of from about atmospheric to about 60 atmospheres and a weight hourly space velocity of from about 0.08 to about 20 ; alkylating isoalkanes, e.g., isobutane, with olefins, e.g., 2-butene, with reaction conditions including a temperature of from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure of from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.1 to about 20, and a mole ratio of total isoalkane to total olefin of from about 1:2 to about 100:1, e.g., from about 3:1 to about 30:1; alkylating aromatic hydrocarbons, e.g., benzene and alkylbenzenes, in the presence of an alkylating agent, e.g., olefins, formaldehyde, alkyl halides and alcohols, with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 2 to about 2000 and an aromatic hydrocarbon/alkylating agent mole ratio of from about 1/1 to about 20/1; transalkylating aromatic hydrocarbons in the presence of polyalkylaromatic hydrocarbons with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 1 to about 1000 and an aromatic hydrocarbon/polyalkylaromatic hydrocarbon mole ratio of from about 1/1 to about 16/1; reacting olefins, e.g., isobutene or isopentene, with alcohols, e.g., methanol, to produce ethers with reaction conditions including a temperature of from about 20° C. to about 200° C., a total system pressure of from about 1 to about 200 atmospheres, an alcohol to olefin mole ratio of from about 0.1 to about 5 and a weight hourly space velocity of from 0.1 to about 200; converting light olefins, e.g., having 2 to 7 carbon atoms, to alcohol(s), ether(s) or mixtures thereof by reacting said light olefins with water under reaction conditions including a temperature from about 50° C. to about 300° C., a total pressure of at least about 5 atmospheres: and a mole ratio of water to total olefin of from about 0.1 to about 30; and transferring hydrogen from paraffins to olefins with reaction conditions including a temperature from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a mole ratio of total paraffin to total olefin of from about 1:2 to about 500:1, e.g., from about 5:1 to about 100:1; and a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.05 to about 5.

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ethers

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

hydrogen hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

isoalkanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

isoalkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

aromatic hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

alkylbenzenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

alkyl halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

aromatic hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

aromatic hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

aromatic hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

paraffins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

hydrogen hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

xylenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

hydrogen hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]OC.[CH3:4][CH:5]([CH3:7])[CH3:6].[CH3:8][CH:9]=[CH:10][CH3:11].C=O>CO.C1C=CC=CC=1.C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1>[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[CH:9][CH:10]([CH3:1])[CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

ethers

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC

|

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

[Compound]

|

Name

|

hydrogen hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

[Compound]

|

Name

|

isoalkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

aromatic hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

alkylbenzenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

[Compound]

|

Name

|

alkyl halides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Eight

[Compound]

|

Name

|

aromatic hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

aromatic hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

aromatic hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Fourteen

[Compound]

|

Name

|

hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

paraffins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

hydrogen hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

Step 18

[Compound]

|

Name

|

hydrogen hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 300° C. to about 700° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 300° C. to about 700° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 100° C. to about 700° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 100° C. to about 700° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 300° C. to about 550° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

more preferably from about 370° C. to about 500° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 230° C. to about 510° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 200° C. to about 760° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about -25° C. to about 400° C., e.g.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from about 75° C. to about 200° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 340° C. to about 500° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about 340° C. to about 500° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |